molecular formula C10H21N3O B6591319 2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide CAS No. 1361113-65-6

2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide

Cat. No. B6591319
CAS RN: 1361113-65-6
M. Wt: 199.29 g/mol
InChI Key: MPITVBBQNXKFQS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide, also known as DMAA, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural alkaloid geranium oil and has been used as a dietary supplement and performance-enhancing drug. DMAA has been studied for its potential use in treating various medical conditions, including attention deficit hyperactivity disorder (ADHD), depression, and narcolepsy.

Scientific Research Applications

Immunomodulatory Effects

Inosine pranobex, a compound related to 2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide, has shown potential in exerting antiviral and antitumor activities. These effects are primarily attributed to its immunomodulating capabilities. While the initial studies have been promising, indicating beneficial effects in treating various infections and conditions like Herpes simplex and genital warts, the research is still in preliminary stages. More rigorous, long-term studies are needed to conclusively determine the efficacy of inosine pranobex in these disorders (Campoli-Richards et al., 1986).

Pharmacological Activities of Derivatives

Piracetam, a derivative of the compound , is widely recognized for its nootropic properties, particularly in CNS disorder treatments. Its chemical structure, closely related to this compound, contributes to its efficacy in enhancing learning, memory, and overall brain function. The review highlights the various biological activities associated with piracetam and its synthetic methodologies, emphasizing its potential in managing conditions such as alcoholism and brain injuries (Dhama et al., 2021).

Neurochemical and Cognitive Effects

Modafinil, structurally similar to the compound of interest, has been extensively studied for its wake-promoting properties without the amphetamine-like side effects. Its diverse neurochemical actions, particularly on catecholamines, serotonin, and other neurotransmitter systems, suggest a complex mechanism of action. This complexity extends to its cognitive effects, where modafinil has shown promise in enhancing memory and other cognitive functions across various populations. These findings underscore the potential of compounds like this compound in neuropsychiatric applications (Minzenberg & Carter, 2008).

Environmental Degradation and Toxicity

The review by Vo et al. (2019) provides a comprehensive analysis of acetaminophen, a compound related to this compound, focusing on its occurrence, toxicity, and transformation pathways in various environments. This research highlights the potential environmental impact and challenges associated with the degradation products of such compounds, indicating the need for effective monitoring and treatment technologies (Vo et al., 2019).

properties

IUPAC Name

2-(dimethylamino)-N-(2-pyrrolidin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-13(2)8-10(14)12-7-5-9-4-3-6-11-9/h9,11H,3-8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPITVBBQNXKFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NCCC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197053
Record name Acetamide, 2-(dimethylamino)-N-[2-(2-pyrrolidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1361113-65-6
Record name Acetamide, 2-(dimethylamino)-N-[2-(2-pyrrolidinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361113-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-(dimethylamino)-N-[2-(2-pyrrolidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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